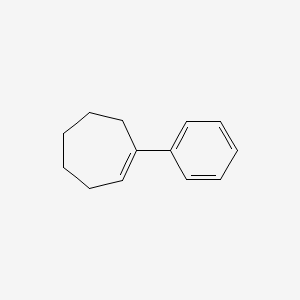
1-Phénylcycloheptène
Vue d'ensemble
Description
1-Phenylcycloheptene, also known as PCH, is a chemical compound that belongs to the class of cycloalkenes. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Calorimétrie photoacoustique
Le 1-Phénylcycloheptène a été utilisé dans le domaine de la calorimétrie photoacoustique . Cela implique l'étude de l'énergétique de l'isomérisation cis-trans de l'état fondamental . La chaleur d'isomérisation du cis-1-phénylcycloheptène en son isomère trans hautement tendu a été déterminée par cette méthode .
Addition d'acide hypobromeux
Une autre application du this compound est sa réaction avec le N-bromosuccinimide (NBS) dans le DMSO aqueux . Cette réaction conduit à la formation de 3-bromo-2-phénylcycloalcènes et de 2-phénylcycloalc-2-énols .
Réactions de contraction de cycle
Le this compound a également été utilisé dans des réactions de contraction de cycle catalysées par de l'iode hypervalent . Ce processus implique la transformation d'un cycle plus grand en un plus petit .
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
It is known that aralkylamines can interact with various biological targets, potentially influencing their function .
Propriétés
IUPAC Name |
1-phenylcycloheptene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXUKFFAQKYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298993 | |
| Record name | 1-phenylcycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25308-75-2 | |
| Record name | NSC127391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylcycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-cycloheptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do the studies provide about the energy landscape of 1-phenylcycloheptene, particularly regarding its cis-trans isomerization?
A: The research on 1-phenylcycloheptene primarily focuses on understanding its energetic properties. Specifically, [, ] determined the heat of isomerization (Ect) for the conversion of cis-1-phenylcycloheptene to its trans isomer. Interestingly, the experimental Ect value was notably higher than that predicted by molecular mechanics calculations for cycloheptene. This discrepancy highlights the significant strain present in the trans isomer of 1-phenylcycloheptene due to the seven-membered ring structure. [] Further, the studies investigated the relaxed triplet energy of 1-phenylcycloheptene using time-resolved photoacoustic calorimetry. This technique provided valuable information about the energy levels within the molecule, which is crucial for understanding its photochemical behavior. []
Q2: How do computational methods contribute to our understanding of strained cycloalkenes like 1-phenylcycloheptene?
A: The studies used experimental data, including the energy of isomerization for 1-phenylcycloheptene and other cycloalkenes, to evaluate the accuracy of different computational approaches in modeling strained cyclic systems. [] By comparing calculated values with experimental results, researchers can assess the reliability of these computational methods for predicting the properties and behavior of similar strained molecules. This evaluation is essential for advancing the development and refinement of computational tools for chemical research.
Q3: What reactions involving 1-phenylcycloheptene are discussed in the provided research, and what is their significance?
A: One of the papers focuses on the reaction of 1-phenylcycloalkenes, including 1-phenylcycloheptene, with hypobromous acid. [] Although the abstract doesn't provide specific details about the reaction outcome, studying the addition reactions of strained cycloalkenes like 1-phenylcycloheptene is crucial for understanding their reactivity and potential applications in organic synthesis. Investigating such reactions can reveal valuable information about the influence of ring strain on the regioselectivity and stereoselectivity of the addition process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


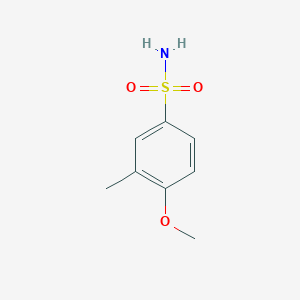


![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)



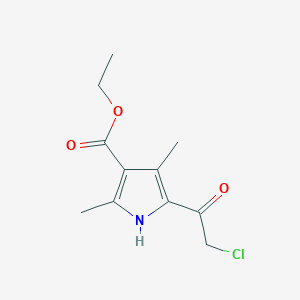

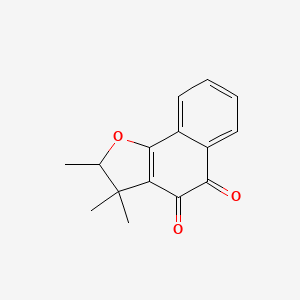

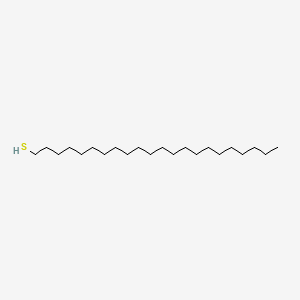
![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)